Stannane, dibutyldiethyl-

Descripción

Overview of Organotin Compounds and Their Chemical Diversity

Organotin compounds, also known as stannanes, are a class of organometallic compounds characterized by the presence of at least one covalent bond between a tin (Sn) atom and a carbon (C) atom. tuvsud.comlupinepublishers.com The field of organotin chemistry began in 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.com Since then, the field has grown significantly, revealing a vast chemical diversity. This diversity stems from the tin atom's ability to exist in different oxidation states, although the tetravalent (IV) state is the most common and stable. lupinepublishers.com

The chemical versatility of organotin compounds is demonstrated by the variety of organic groups (R) that can be attached to the tin atom, ranging from simple alkyl and aryl groups to more complex functionalized ligands. ijpbms.com These compounds are generally classified into four main groups based on the number of organic substituents: mono-, di-, tri-, and tetra-organotin compounds, with the general formula R_nSnX_{4-n}, where 'n' is the number of organic groups and 'X' is typically an electronegative atom or group like a halide, oxide, or carboxylate. tuvsud.comlupinepublishers.com This structural variety leads to a wide array of applications, including their use as catalysts in polymer chemistry, heat stabilizers for polyvinyl chloride (PVC), and as biocides. lupinepublishers.comijpbms.comchromatographyonline.com

Classification and Structural Characteristics of Diorganotin Species

Diorganotin compounds, which possess two organic groups bonded to the tin atom (R₂SnX₂), represent a significant class within organotin chemistry. tuvsud.com These species are widely utilized as heat stabilizers for PVC and as catalysts for polyurethane formation and silicone curing. tuvsud.comchromatographyonline.com

The structural chemistry of diorganotin species is notably diverse due to the tin atom's ability to expand its coordination number beyond the typical four of a simple tetrahedral geometry. tandfonline.com This results in coordination numbers of five, six, or even seven. tandfonline.compreprints.org The resulting geometries are often distorted trigonal-bipyramidal or octahedral. tandfonline.comnih.gov This structural flexibility is influenced by the nature of both the organic 'R' groups and the anionic 'X' ligands. tandfonline.com For instance, diorganotin oxides can form dimeric structures with a central Sn₂O₂ rhombus or more complex polymeric, ladder-like arrangements. nih.gov The coordination sphere of the tin atom can be completed by intramolecular chelation or intermolecular association, leading to supramolecular structures. tandfonline.com

Academic and Research Significance of Stannane (B1208499), dibutyldiethyl- (DBT)

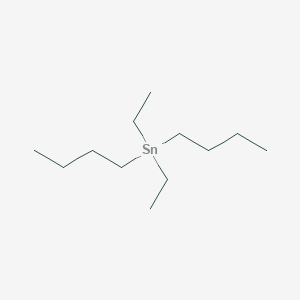

Stannane, dibutyldiethyl-, with the chemical formula C₁₂H₂₈Sn, is a tetra-substituted organotin compound where the tin atom is bonded to two butyl groups and two ethyl groups. lgcstandards.com As a fully saturated organotin, it serves as a precursor or intermediate in the synthesis of other organotin compounds. chromatographyonline.com Its primary academic and research significance lies in several areas.

It is recognized as an environmental contaminant, and its presence has been detected in coastal waters, sediments, and sewage sludge. europa.eunih.gov This has necessitated the development of sensitive analytical methods for its detection and quantification at trace levels (sub-nanogram per liter), contributing to the field of environmental analytical chemistry. nih.gov Research in this area focuses on understanding its environmental fate and distribution.

Furthermore, like other dibutyltin (B87310) compounds, dibutyldiethyltin has been identified for its potential use as a pesticide and fungicide. 103.213.246 It is also listed among other organotin compounds as a catalyst component in ring-opening polymerization processes, indicating its relevance in polymer science research.

The study of specific tetra-substituted compounds like dibutyldiethyltin is crucial for understanding the fundamental reaction mechanisms in organotin chemistry, including transmetallation and Stille coupling reactions. uobabylon.edu.iq Its deuterated form, Dibutyldiethyltin-d18, is used as a stable isotope-labeled internal standard in quantitative analytical studies, highlighting its importance as a research tool. medchemexpress.com

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of Stannane, dibutyldiethyl-, based on existing research. The scope is strictly limited to the foundational aspects of its chemistry and significance. This includes an introduction to the broader family of organotin compounds to provide context, a detailed look at the structural features of the diorganotin class to which its derivatives belong, and a specific discussion on the academic and research importance of dibutyldiethyltin itself. The aim is to present detailed research findings and data in a structured format, excluding any information outside the defined outline, such as dosage or safety profiles.

Chemical Compound Data

| Identifier | Value |

| Compound Name | Stannane, dibutyldiethyl- |

| Synonyms | Dibutyldiethylstannane, Diethyldibutyltin |

| CAS Number | 20525-62-6 |

| Molecular Formula | C₁₂H₂₈Sn |

| Molecular Weight | 291.06 g/mol |

| Boiling Point | 112 °C (at 10 Torr) 103.213.246 |

| Density | 1.035 g/cm³ 103.213.246 |

Structure

2D Structure

Propiedades

IUPAC Name |

dibutyl(diethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZKNGAFPKLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CC)(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174520 | |

| Record name | Stannane, dibutyldiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20525-62-6 | |

| Record name | Stannane, dibutyldiethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibutyldiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Stannane, Dibutyldiethyl and Analogous Diorganotins

Established Synthetic Routes to Organotin Compounds

The foundational methods for creating organotin compounds have been in use for over a century and remain staples in both laboratory and industrial settings for their reliability and versatility.

The most prevalent method for synthesizing tetraorganotin compounds involves the reaction of tin halides with highly nucleophilic organometallic reagents, such as Grignard or organolithium compounds. wikipedia.orggelest.com This approach is versatile, allowing for the creation of both symmetrical (R₄Sn) and mixed (e.g., R₂R'₂Sn) tetraorganotins. uu.nl

The synthesis of a symmetrical tetraorganotin, like tetraethyltin, is typically achieved by reacting tin tetrachloride (SnCl₄) with an excess of the corresponding Grignard reagent. wikipedia.org

4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂Sn)₄ + 4 MgClBr wikipedia.org

For mixed tetraorganotins such as Stannane (B1208499), dibutyldiethyl-, a diorganotin dihalide is used as the starting material. uu.nl The reaction of dibutyltin (B87310) dichloride (Bu₂SnCl₂) with two equivalents of ethylmagnesium bromide or ethyl lithium would yield the desired product. uu.nl Conversely, diethyltin (B15495199) dichloride could be reacted with a butyl-based Grignard or organolithium reagent. Organolithium reagents are frequently employed for these transformations and can be used to prepare a wide array of organometallic compounds, including organotins. wikipedia.orgfiveable.me The lithium-tin (Li/Sn) exchange is particularly advantageous as the resulting byproducts are typically unreactive. wikipedia.orgorganicchemistrydata.org

Table 1: Synthesis of Diorganotins using Grignard and Organolithium Reagents

| Starting Tin Halide | Reagent | Product Type | Example Product | Citations |

|---|---|---|---|---|

| SnCl₄ | 4 R-MgX | Symmetrical Tetraorganotin (R₄Sn) | Tetraethyltin | wikipedia.org |

| R₂SnCl₂ | 2 R'-MgX | Mixed Tetraorganotin (R₂R'₂Sn) | Stannane, dibutyldiethyl- | uu.nl |

| SnBr₄ | R-MgX | Diorganotin Dibromide (R₂SnBr₂) | (2,4,6-Me₃C₆H₂)₂SnBr₂ | ias.ac.in |

| R₂SnCl₂ | R'Li | Mixed Tetraorganotin (R₂R'₂Sn) | General R₂R'₂Sn | uu.nlwikipedia.org |

Hydrostannation involves the addition of a tin-hydride bond across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. wikipedia.org This reaction can be initiated by radical-generating conditions or catalyzed by transition metal complexes. google.comresearchgate.netucl.ac.uk The process is a powerful tool for creating specific carbon-tin bonds with high regioselectivity and stereoselectivity, particularly in the synthesis of vinylstannanes from alkynes. researchgate.netucl.ac.uk

For the synthesis of a saturated compound like Stannane, dibutyldiethyl-, the conceptual approach would involve the addition of dibutyltin dihydride (Bu₂SnH₂) across two molecules of ethene. The necessary dibutyltin dihydride precursor can be generated by the reduction of dibutyltin dichloride with a reducing agent like lithium aluminum hydride. wikipedia.org

2 Bu₂SnCl₂ + Li[AlH₄] → 2 Bu₂SnH₂ + Li[AlCl₄] wikipedia.org

While hydrostannation is more commonly documented for triorganotin hydrides (R₃SnH), the use of dihydrides (R₂SnH₂) provides a pathway to dialkyltin compounds. ucl.ac.uk These reactions, often conducted under mild conditions, have significant potential in organic synthesis. ucl.ac.uk

Table 2: Representative Hydrostannation Reactions for Organotin Synthesis

| Tin Hydride | Substrate | Catalyst/Initiator | Product Type | Citations |

|---|---|---|---|---|

| R₃SnH | Alkyne | Radical Initiator (AIBN) | Vinylstannane | ucl.ac.uk |

| R₃SnH | Alkyne/Alkene | Palladium or Rhodium Complexes | Mixed Tetraorganotin | google.com |

| Bu₂SnXH | Alkyne | None (Spontaneous) | Vinyltin Halide | ucl.ac.uk |

| HSnCl₃ (in situ) | Alkene | Ether Solvent | Alkyltin Trichloride | uu.nl |

Catalytic Approaches in Organotin Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In organotin chemistry, catalytic approaches are used both to construct the organometallic compounds themselves and to use them as building blocks in larger molecules.

The Stille reaction is a cornerstone of organic synthesis, involving a palladium-catalyzed coupling of an organotin compound with an organic electrophile to form a new carbon-carbon bond. wikipedia.orgnumberanalytics.comnumberanalytics.com While the Stille reaction consumes organotin reagents, the underlying principles of palladium catalysis are also applied to their synthesis. libretexts.orgopenochem.org

A key example is the palladium-catalyzed hydrostannation of alkenes and alkynes, which provides a controlled route to functionalized organotins. google.comresearchgate.net The catalytic cycle for these reactions shares mechanistic features with cross-coupling reactions, often involving oxidative addition, migratory insertion, and reductive elimination steps at the palladium center. numberanalytics.com A wide variety of palladium(0) and palladium(II) catalysts, often supported by phosphine (B1218219) ligands, are effective for these transformations. libretexts.orgresearchgate.net These methods offer high functional group tolerance and can be performed under mild conditions. numberanalytics.com

A significant catalytic method for forming tin-tin bonds is the dehydropolymerization of dialkylstannanes (R₂SnH₂). wikipedia.org This process uses transition metal catalysts, such as zirconocene (B1252598) derivatives or rhodium complexes like Wilkinson's catalyst ([RhCl(PPh₃)₃]), to couple dialkyltin dihydride monomers, releasing hydrogen gas and forming high molecular weight polystannanes with the structure (R₂Sn)ₙ. acs.orgfigshare.comresearchgate.net

This technique is primarily aimed at producing inorganic polymers with unique electronic and optical properties. acs.orgnih.gov However, detailed mechanistic studies of these polymerization reactions have revealed that alkyl group migration can occur as a side reaction. ethz.ch For instance, in reactions involving butyltin species, the formation of mixed alkylstannanes, including Stannane, dibutyldiethyl- (Bu₂Et₂Sn), has been observed via NMR spectroscopy. ethz.ch This indicates that the catalytic cycle, likely proceeding through rhodium-stannyl intermediates, can facilitate the scrambling of alkyl groups, providing an unexpected catalytic route to asymmetrically substituted stannanes. acs.orgethz.ch

Table 3: Catalysts for Dehydropolymerization of Dialkylstannanes

| Catalyst Type | Example Catalyst | Monomer | Product | Citations |

|---|---|---|---|---|

| Rhodium Complex | [RhCl(PPh₃)₃] | R₂SnH₂ | Poly(dialkylstannane) | wikipedia.orgacs.orgfigshare.com |

| Zirconocene Complex | Me₂C(η⁵-C₅H₄)₂Zr[Si(SiMe₃)₃]Me | nBu₂SnH₂ | Poly(dibutylstannane) | researchgate.net |

| Platinum Complex | Various | R₂SnH₂ | Poly(dialkylstannane) | nih.gov |

Emerging Synthetic Strategies for Diorganotin Compounds

Research into organotin chemistry continues to yield novel synthetic methods that offer improved selectivity, milder reaction conditions, or access to new molecular architectures. Microwave-assisted synthesis has been successfully applied to produce diorganotin(IV) complexes, often accelerating reaction times compared to conventional heating. bsmiab.org

One-pot, multi-component reactions are also emerging as an efficient strategy. For example, diorganotin complexes have been prepared in a single step from a thiosemicarbazide, dehydroacetic acid, and a diorganotin oxide, showcasing a convergent approach to complex molecules. nih.gov Furthermore, new catalytic systems are being developed, such as a process that uses a transition metal catalyst to form monoalkyltin trihalides directly from an alkene, a tin dihalide, and a hydrogen halide, providing a more atom-economical route to key organotin intermediates. google.com The synthesis of diorganotin compounds is also being driven by the search for new materials and biologically active molecules, leading to the incorporation of complex ligands and functional groups. nih.govmdpi.comjmchemsci.comscielo.org.mx

One-Pot Reaction Protocols

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. lupinepublishers.com For the synthesis of mixed tetraorganotins like dibutyldiethylstannane (Bu₂Et₂Sn), the Grignard reaction is the most prevalent and adaptable method, often performed as a one-pot procedure. uu.nluu.nl

The most direct one-pot synthesis for dibutyldiethylstannane involves the sequential alkylation of a suitable organotin halide precursor. A common approach starts with dibutyltin dichloride (Bu₂SnCl₂), which is treated with two equivalents of a Grignard reagent, in this case, ethylmagnesium halide (EtMgX, where X is typically Cl or Br), in an appropriate ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nl

The reaction proceeds as follows: Bu₂SnCl₂ + 2 EtMgX → Bu₂Et₂Sn + 2 MgXCl

This method allows for the complete conversion of the diorganotin dihalide into the desired mixed tetraorganotin in high yields. uu.nl The process is considered "one-pot" as the Grignard reagent is added to the vessel containing the organotin precursor, and the entire transformation occurs without the need for intermediate purification steps.

For industrial-scale production, organoaluminum compounds are also used for the alkylation of tin tetrachloride (SnCl₄). lupinepublishers.com Unlike Grignard reactions, which can be difficult to stop at intermediate stages of alkylation, reactions with organoaluminum reagents can be controlled to produce alkyltin halides directly. lupinepublishers.com

Table 1: Representative One-Pot Synthesis of Dibutyldiethylstannane via Grignard Reaction

| Reactant 1 | Reactant 2 | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Dibutyltin dichloride (Bu₂SnCl₂) | Ethylmagnesium bromide (EtMgBr) | Tetrahydrofuran (THF) or Diethyl ether | Anhydrous, inert atmosphere (e.g., N₂ or Ar) | Stannane, dibutyldiethyl- (Bu₂Et₂Sn) |

Photostimulated Synthesis Methods

Photostimulated reactions provide an alternative pathway for the formation of carbon-tin bonds, particularly for aryl- and heteroarylstannanes. This method often employs a radical nucleophilic substitution (SRN1) mechanism. While not the standard method for preparing simple alkyltins like dibutyldiethylstannane, the principles are relevant to the broader synthesis of analogous diorganotin compounds.

The photostimulated SRN1 reaction typically involves the interaction of a trialkylstannyl anion (R₃Sn⁻), such as the trimethylstannyl anion (Me₃Sn⁻), with a substrate like an aryl halide. The reaction is initiated by the transfer of an electron from the stannyl (B1234572) anion to the aryl halide, a process that is stimulated by ultraviolet light (hν). This generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical can then react with another stannyl anion to form the desired organotin product.

An example is the photostimulated reaction between trimethylstannyl anions and dichlorobenzenes in liquid ammonia, which yields bis(trimethylstannyl)benzenes. uu.nl This demonstrates the capacity of photostimulation to forge multiple C-Sn bonds on a single aromatic ring, creating a diorganotin structure.

Table 2: Examples of Photostimulated Synthesis of Organotin Compounds

| Stannyl Reagent | Substrate | Conditions | Product Type |

|---|---|---|---|

| Trimethylstannyl anion (Me₃Sn⁻) | Dichlorobenzenes | Liquid NH₃, hν (UV light) | Diaryldialkylstannane analogue |

| Trimethylstannyl anion (Me₃Sn⁻) | Dichloropyridines | Liquid NH₃, hν (UV light) | Heteroaryldialkylstannane analogue |

Mechanistic Considerations in Diorganotin Compound Formation

The formation of dibutyldiethylstannane via the reaction of dibutyltin dichloride with an ethyl Grignard reagent is highly efficient, but the underlying mechanism is complex, primarily due to the nature of the Grignard reagent itself.

In solution, Grignard reagents (RMgX) are not simple monomeric species. They exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgfiveable.me

2 RMgX ⇌ MgX₂ + MgR₂

This equilibrium means that the solution contains the organomagnesium halide (RMgX), the dialkylmagnesium (MgR₂), and the magnesium halide (MgX₂), along with various solvated and aggregated forms. wikipedia.orgethz.ch All of these species can potentially act as the alkylating agent, and their relative reactivity can be influenced by the solvent, temperature, and steric bulk of the organic groups. acs.org The monomeric forms are generally considered more reactive than the dimeric or aggregated clusters. fiveable.me

The core reaction of the Grignard reagent with the organotin halide substrate is thought to proceed via one of two primary pathways: a polar (nucleophilic) mechanism or a radical pathway involving single-electron transfer (SET). acs.orgorganic-chemistry.orgalfa-chemistry.com

Polar Mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic tin atom of the Sn-Cl bond. acs.org This can occur through a concerted four-centered transition state. Given the polarity of the Sn-Cl bond and the nucleophilicity of the Grignard reagent, this is often considered the primary pathway for simple alkylation reactions.

Single-Electron Transfer (SET) Mechanism: In this alternative, an electron is transferred from the Grignard reagent to the organotin halide substrate. This homolytic bond cleavage results in the formation of radical intermediates. organic-chemistry.orgalfa-chemistry.com While the SET mechanism has been observed, particularly with sterically hindered substrates, the polar mechanism is generally favored for the reaction of less hindered ketones and other electrophiles. acs.orgorganic-chemistry.org Quantum-chemical calculations suggest that the energy required for homolytic cleavage of the Mg-C bond is high, making a purely radical pathway less likely in many standard Grignard reactions. acs.org

For the synthesis of dibutyldiethylstannane from dibutyltin dichloride, the reaction likely proceeds through a polar, nucleophilic substitution mechanism, complicated by the multiple species present due to the Schlenk equilibrium.

Reactivity and Mechanistic Investigations of Stannane, Dibutyldiethyl

Fundamental Reactivity Patterns of Organotin Compounds

Organotin compounds are characterized by the presence of at least one tin-carbon (Sn-C) bond. The chemical behavior of these compounds is largely dictated by the nature of the substituents on the tin atom and the polarity and strength of the Sn-C bond. In tetraorganotin compounds like dibutyldiethylstannane, the tin atom is in the +4 oxidation state and typically adopts a tetrahedral geometry. wikipedia.org

The reactivity of tetraorganotins such as dibutyldiethylstannane is influenced by several factors:

The Sn-C Bond: This bond is relatively weak and has significant covalent character. It is susceptible to cleavage by various reagents, including halogens, mineral acids, and other electrophiles.

Redistribution Reactions: Tetraorganotins can undergo redistribution (Kocheshkov redistribution) reactions with tin halides (SnX₄) to produce mixed organotin halides (RₙSnX₄₋ₙ). For instance, reacting a tetraalkylstannane with tin tetrachloride can yield trialkyltin, dialkyltin, and monoalkyltin chlorides depending on the stoichiometry. wikipedia.org

Transmetalation: The organic groups on tin can be transferred to other metals, a process that is fundamental to their use in cross-coupling reactions. wikipedia.org

Precursors to Other Organotins: While stable, tetraalkylstannanes can serve as precursors to more reactive organotin species. For example, organotin hydrides (R₃SnH or R₂SnH₂), which are potent radical reducing agents, can be generated by the reduction of the corresponding organotin halides. wikipedia.org These halides are often prepared from tetraorganotins. wikipedia.org

Stannane (B1208499), dibutyldiethyl- as a Reagent in Organic Transformations

While often less reactive than their triorganotin halide or hydride counterparts, tetraalkylstannanes like dibutyldiethylstannane can participate in a range of important synthetic transformations, particularly those involving radical intermediates.

Organotin compounds are widely utilized in radical chemistry. wikipedia.org The relatively weak Sn-H bond in organotin hydrides (around 74 kcal/mol for Bu₃SnH) allows for homolytic cleavage to generate a tin-centered radical, which can initiate a variety of radical chain processes. organic-chemistry.org Although tetraalkylstannanes lack this Sn-H bond, they can be involved in radical reactions, often as precursors or under conditions that promote the formation of radical species.

The reduction of organic halides (R-X) to the corresponding hydrocarbons (R-H) is a fundamental transformation in organic synthesis. Organotin hydrides are classic reagents for this purpose via a radical chain mechanism.

General Mechanism for Halide Reduction by Organotin Hydrides:

Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH).

Propagation:

The tin radical abstracts the halogen atom from the organic halide (R-X) to form a stable tin halide (Bu₃Sn-X) and an alkyl radical (R•).

The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the desired alkane (R-H) and regenerating the tributyltin radical to continue the chain.

While tributyltin hydride is the most common reagent, other organotin compounds can be used. organic-chemistry.org Tetraalkylstannanes like dibutyldiethylstannane are not direct hydrogen donors but can be involved in related processes. For instance, they can be converted to the corresponding halides and subsequently to the active hydride species. wikipedia.org Alternatively, under specific conditions, they might participate in radical chain reactions initiated by other means. The reduction of alkyl halides can also be achieved with other systems, such as zinc dust and ammonium (B1175870) chloride, offering a less toxic alternative to some tin reagents. tsijournals.compsu.edu

| Reaction Step | Description | General Equation |

|---|---|---|

| Initiation | Formation of the Tin Radical | (R')₃SnH + Initiator → (R')₃Sn• |

| Propagation I | Halogen Abstraction | (R')₃Sn• + R-X → (R')₃Sn-X + R• |

| Propagation II | Hydrogen Transfer | R• + (R')₃SnH → R-H + (R')₃Sn• |

The premier method for C-C bond formation using organotin reagents is the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org This reaction typically couples an organostannane with an sp²-hybridized organic halide or triflate. wikipedia.orglibretexts.org

General Catalytic Cycle of the Stille Reaction:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide and forming a new Pd-C bond. The tin-containing byproduct (X-SnR₃) is released.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

The reactivity of the organostannane in the transmetalation step is crucial and depends on the nature of the organic group being transferred. The general reactivity trend is: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. wikipedia.org

The use of tetraalkylstannanes like dibutyldiethylstannane, where the desired group to be transferred is an alkyl group (butyl or ethyl), presents a challenge due to the low migratory aptitude of alkyl groups. nih.gov Consequently, these reactions often require forcing conditions or specialized catalysts. researchgate.net However, research has shown that using highly polar solvents or fluoride (B91410) additives can promote the transfer of alkyl groups from tetraalkyltin reagents. researchgate.net More advanced methods utilize azastannatranes to facilitate the coupling of even secondary alkyl groups with high efficiency and stereoretention. nih.gov

| Catalytic Step | Reactants | Products |

|---|---|---|

| Oxidative Addition | Pd(0) + R¹-X | R¹-Pd(II)-X |

| Transmetalation | R¹-Pd(II)-X + R²-Sn(Alkyl)₃ | R¹-Pd(II)-R² + X-Sn(Alkyl)₃ |

| Reductive Elimination | R¹-Pd(II)-R² | R¹-R² + Pd(0) |

Radical cyclizations are powerful reactions for constructing cyclic molecules, particularly five- and six-membered rings. wikipedia.org Organotin hydrides are classic reagents for initiating these transformations. organic-chemistry.org The reaction cascade is similar to halide reduction, but the initially formed carbon radical is designed to undergo an intramolecular addition to a multiple bond (alkene or alkyne) before being quenched.

General Mechanism for Radical Cyclization:

Radical Generation: A tin radical abstracts a halogen (or other radical precursor group) to generate a carbon radical on an acyclic substrate.

Cyclization: The carbon radical attacks a tethered π-system within the same molecule, forming a new C-C bond and generating a new cyclic radical. This step is typically very fast and selective. wikipedia.org

Quenching: The cyclized radical abstracts a hydrogen atom from the organotin hydride to give the final product and regenerate the tin radical.

While Stannane, dibutyldiethyl-, is not a direct source of hydrogen atoms, it can be a precursor to the active hydride. The principles of radical cyclization highlight the central role of organotin compounds in complex molecule synthesis, a field where reagents capable of generating radical intermediates are highly valued. wikipedia.orgresearchgate.net

Role in Radical Reactions

Catalytic Functions of Diorganotin Compounds

Beyond stoichiometric reactions, diorganotin compounds, which are structurally related to dibutyldiethylstannane, are widely employed as catalysts in industrial processes. gelest.com Their catalytic activity often stems from the Lewis acidity of the tin center, which allows it to coordinate with and activate substrates. rsc.orgnih.gov

Common catalytic applications include:

Polyurethane Formation: Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are effective catalysts for the reaction between isocyanates and alcohols to form polyurethanes. gelest.comnih.gov The proposed mechanism involves the formation of an alkoxide complex between the tin catalyst and the alcohol, which then facilitates the nucleophilic attack on the isocyanate. nih.gov

Esterification and Transesterification: Diorganotin oxides, like dibutyltin oxide, are used as catalysts in the synthesis of esters and polyesters. gelest.com They are advantageous because they are less corrosive and lead to fewer side reactions compared to strong acid or base catalysts. gelest.com

Silicone Vulcanization: Diorganotin compounds catalyze the cross-linking of silicones at room temperature (RTV silicones). gelest.com

These catalytic roles highlight the utility of the diorganotin framework, a core structural feature of dibutyldiethylstannane.

Catalysis in Polyurethane Production

Organotin compounds, particularly dialkyltin dicarboxylates like dibutyltin dilaurate (DBTDL), are widely recognized for their high efficiency as catalysts in the production of polyurethanes. ekb.eg They strongly promote the gelling reaction, which is the formation of urethane (B1682113) linkages from the reaction between an isocyanate and a polyol. scispace.com

The catalytic activity of organotin compounds in polyurethane formation is generally attributed to their Lewis acidity. The tin center can coordinate with the reactants, facilitating the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. ekb.eg While tetraorganotins like Stannane, dibutyldiethyl- are typically less reactive due to the stability of the four tin-carbon bonds, they can potentially participate in or influence the catalytic cycle, especially if they undergo in-situ reactions to form more active species. gvchem.com

Combinations of different catalysts, such as organotins and tertiary amines, are often employed to achieve a balance between the gelling and blowing (isocyanate-water reaction) reactions, which is crucial for controlling the properties of polyurethane foams. scispace.comuni-wuppertal.de

Table 1: Illustrative Catalytic Activity of Organotin Compounds in Polyurethane Formation (Note: This table is illustrative and based on general knowledge of organotin catalysts, as specific kinetic data for Stannane, dibutyldiethyl- is not readily available.)

| Catalyst Type | Relative Gelling Activity | Relative Blowing Activity | Primary Function |

| Diorganotin Carboxylates (e.g., DBTDL) | High | Low to Moderate | Gelling Catalyst |

| Tertiary Amines | Moderate | High | Blowing Catalyst |

| Tetraorganotins (e.g., Stannane, dibutyldiethyl-) | Low | Very Low | Generally not a primary catalyst; potential precursor |

Role in Silicone Curing

In the realm of silicone chemistry, organotin compounds are effective catalysts for condensation curing systems, particularly for Room Temperature Vulcanizing (RTV) silicones. prostech.vn This process typically involves the reaction of α,ω-dihydroxypolydimethylsiloxanes with a crosslinking agent, such as a silicic acid ester. prostech.vn

The most commonly used catalysts for this purpose are dialkyltin carboxylates. prostech.vnadhesivesmag.com The mechanism involves the tin catalyst facilitating the condensation reaction, leading to the formation of a crosslinked siloxane network (-Si-O-Si-). libretexts.org The rate of this reaction is influenced by the type and concentration of the catalyst, the crosslinking agent, and the presence of moisture. prostech.vn

Similar to their role in polyurethane production, tetraorganotins like Stannane, dibutyldiethyl- are not the primary choice for silicone curing catalysts due to their lower reactivity. However, the development of latent or activatable catalysts is an area of ongoing research. For instance, some di- and polystannanes can be activated by air to form catalytically active stannoxanes. researchgate.net It is conceivable that under specific conditions, Stannane, dibutyldiethyl- could be part of a system that generates a more active catalytic species.

Advanced Mechanistic Studies of DBT-Mediated Processes

The term "DBT-mediated processes" typically refers to reactions catalyzed by dibutyltin species. Mechanistic studies in this area are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Elucidation of Active Catalytic Species and Intermediates

The precise nature of the active catalytic species in organotin-catalyzed reactions is a subject of detailed investigation. In polyurethane synthesis, it is widely believed that the dialkyltin dicarboxylate is not the catalyst itself but a precatalyst. The actual catalytic species is thought to be formed through reaction with the polyol, leading to the formation of an organotin alkoxide. gvchem.commdpi.com

This organotin alkoxide intermediate is considered the dominant catalyst for the urethane formation reaction. gvchem.commdpi.com The mechanism is thought to involve the coordination of the isocyanate to the tin center of the alkoxide complex, followed by the insertion of the isocyanate into the tin-alkoxy bond, which ultimately yields the urethane and regenerates the catalyst.

In silicone curing, the formation of stannasiloxane intermediates in-situ is considered a key step in the catalytic mechanism. These intermediates play a crucial role in the formation of the siloxane bonds that constitute the cured polymer network.

Understanding Reaction Selectivity and Efficiency

The efficiency and selectivity of organotin catalysts are influenced by several factors, including the nature of the organic groups attached to the tin atom and the ligands. For instance, in polyurethane production, organotin catalysts show high selectivity for the isocyanate-polyol reaction over side reactions, which is essential for obtaining polymers with desired mechanical properties. wikipedia.org

The structure of the reactants also plays a significant role. For example, the catalytic activity of organotin compounds can differ for aliphatic and aromatic isocyanates. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding these differences and in modeling the transition states of the reaction, providing insights into the reaction pathways and the factors controlling selectivity. gvchem.com

The development of new catalytic systems with improved efficiency and reduced environmental impact is an ongoing area of research. This includes the exploration of tin-free catalysts and the design of more sophisticated organometallic complexes. libretexts.org

Table 2: Factors Influencing Selectivity and Efficiency of Organotin Catalysts (Note: This table provides a general overview of factors relevant to DBT-mediated processes.)

| Factor | Influence on Selectivity and Efficiency |

| Catalyst Structure | The nature of the alkyl and anionic ligands on the tin atom affects its Lewis acidity and steric hindrance, thereby influencing catalytic activity. |

| Reactant Structure | The reactivity of isocyanates (aromatic vs. aliphatic) and polyols (primary vs. secondary hydroxyl groups) impacts the overall reaction rate and selectivity. |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, affecting the reaction mechanism and efficiency. mdpi.com |

| Temperature | Reaction temperature affects the rates of all reactions in the system, and an optimal temperature is often required to balance gelling, blowing, and side reactions. |

| Co-catalysts | The presence of co-catalysts, such as tertiary amines, can have a synergistic effect, enhancing the overall catalytic performance and allowing for better control over the final polymer properties. uni-wuppertal.de |

Applications of Stannane, Dibutyldiethyl in Advanced Materials and Industrial Catalysis

Application as Heat Stabilizers in Polymeric Materials

Organotin compounds are crucial additives in the processing of polyvinyl chloride (PVC), a versatile and widely used polymer. wsdchemical.com Stannane (B1208499), dibutyldiethyl-, as a member of this class, contributes to the thermal stability of PVC during high-temperature processing. lupinepublishers.com The thermal degradation of PVC is a complex process that involves the release of hydrogen chloride (HCl) and the formation of conjugated double bonds, leading to discoloration and a loss of mechanical properties. researchgate.netresearchgate.net Heat stabilizers are essential to prevent this degradation. wsdchemical.com

The primary role of organotin stabilizers like Stannane, dibutyldiethyl- is to prevent the autocatalytic dehydrochlorination of PVC. repolyfine.com The stabilization mechanism is multifaceted and includes several key functions:

Replacement of Labile Chlorine Atoms: The degradation of PVC is often initiated at sites with unstable chlorine atoms, such as those at tertiary or allylic positions in the polymer chain. academicjournals.org Organotin stabilizers can replace these labile chlorines with more stable groups, thus inhibiting the initiation of the degradation "zipper" reaction. repolyfine.compvcchemical.com

Absorption of Hydrogen Chloride (HCl): The HCl released during PVC degradation acts as a catalyst for further degradation. repolyfine.compvcchemical.com Organotin compounds effectively scavenge this HCl, neutralizing its catalytic effect. academicjournals.orgpvcchemical.com

Interruption of Polyene Formation: By reacting with the growing polyene chains, the stabilizer can interrupt the sequence of conjugated double bonds, which is responsible for the undesirable color changes in the polymer. academicjournals.org

The general mechanism for organotin stabilizers involves the exchange of the labile chlorine on the PVC chain with a ligand from the tin compound. This action prevents the elimination of HCl and the subsequent formation of a new double bond.

Table 1: Key Stabilization Functions of Organotin Compounds in PVC

| Stabilization Function | Mechanism of Action | Reference |

| Labile Chlorine Replacement | Substitutes unstable chlorine atoms on the PVC chain with more stable ligands from the organotin compound. | repolyfine.comacademicjournals.org |

| HCl Scavenging | Reacts with and neutralizes the hydrogen chloride released during degradation, preventing autocatalysis. | repolyfine.compvcchemical.com |

| Polyene Interruption | Reacts with conjugated double bonds to inhibit color formation and further degradation. | academicjournals.org |

This table is generated based on the general stabilization mechanisms of organotin compounds in PVC.

Catalytic Roles in Polymerization Processes

Beyond stabilization, Stannane, dibutyldiethyl- and related organotin compounds exhibit significant catalytic activity in various polymerization reactions.

Organotin compounds, particularly dibutyltin (B87310) derivatives like dibutyltin dilaurate (DBTDL), are highly effective catalysts for the formation of polyurethanes. niscpr.res.inuobabylon.edu.iq The production of polyurethane foam involves the reaction between a diisocyanate and a polyol. niscpr.res.in Organotin catalysts accelerate the urethane (B1682113) formation reaction. niscpr.res.innih.gov

The catalytic mechanism is believed to involve the formation of an organotin alkoxide complex between the catalyst and the alcohol (polyol). nih.gov This complex then reacts with the isocyanate to form the urethane linkage and regenerate the catalyst. nih.gov The efficiency of the catalysis can be influenced by the sequence of catalyst addition during the reaction. niscpr.res.inresearchgate.net Studies have shown that adding the catalyst to a mixture of the diol and diisocyanate can lead to the highest reaction rate. niscpr.res.inresearchgate.net While sulfonic acids have been explored as alternative catalysts, organotin compounds remain a benchmark in polyurethane synthesis. nih.gov

Table 2: Comparison of Catalytic Activity in Polyurethane Formation

| Catalyst | Relative Reaction Rate | Key Mechanistic Feature | Reference |

| Uncatalyzed | Lowest | Slow reaction between isocyanate and alcohol. | niscpr.res.inresearchgate.net |

| Dibutyltin Dilaurate (DBTDL) | High | Formation of a reactive organotin alkoxide intermediate. | niscpr.res.innih.gov |

| Sulfonic Acids | Very High | Dual activation mechanism through hydrogen bonding. | nih.gov |

This table provides a qualitative comparison based on literature findings. "Stannane, dibutyldiethyl-" is expected to have a catalytic activity similar to DBTDL due to its structural similarity.

The catalytic utility of organotin compounds extends to other areas of polymer synthesis:

Polyesterification: Organotin compounds can act as catalysts in esterification and transesterification reactions, which are fundamental to the production of polyesters. rjpbcs.com These catalysts are valued for their thermal stability at high reaction temperatures. rjpbcs.com

Silicone Cross-linking: In the curing of silicone polymers, organotin compounds catalyze the condensation reaction between silanol (B1196071) groups and hydrolysable groups on a cross-linking agent. researchgate.netgoogle.com This process is essential for forming a stable three-dimensional network in silicone-based materials. researchgate.net Cross-linking is a process of chemically joining molecules with a covalent bond. korambiotech.comthermofisher.com

Emerging Applications in Fine Chemical Synthesis

While the primary industrial applications of Stannane, dibutyldiethyl- are in polymer science, the broader class of organotin compounds has a well-established role in fine chemical synthesis. The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. conicet.gov.ar This reaction has been instrumental in the synthesis of complex organic molecules. conicet.gov.ar

Although specific emerging applications for Stannane, dibutyldiethyl- in fine chemical synthesis are not extensively documented in recent literature, the reactivity of the tin-carbon bond suggests potential for its use in various synthetic transformations. Research into new catalytic systems and reaction methodologies may unveil novel applications for this and other organotin compounds in the future.

Environmental Chemistry and Remediation of Stannane, Dibutyldiethyl

Environmental Occurrence and Distribution of Diorganotins

Diorganotins, including dibutyldiethyltin, are found in various environmental compartments. Their presence is often linked to the degradation of more complex organotin compounds, such as tributyltin (TBT), which was widely used as an antifouling agent in marine paints. tandfonline.comresearchgate.netresearchgate.net As TBT breaks down, it forms dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), leading to their detection in water, sediment, and biota. tandfonline.comcanada.cacanada.ca

The occurrence of these compounds is not limited to marine environments. They have been detected in freshwater ecosystems and even in drinking water, often due to the leaching from polyvinyl chloride (PVC) pipes (B44673) where organotins are used as stabilizers. researchgate.netcanada.ca For instance, monobutyltin has been found in Canadian freshwater at concentrations as high as 5,700 ng Sn/L. canada.ca In a study of fishing ports along the Chinese coast, dibutyltin was detected in surface sediments with concentrations ranging from less than 2.3 to 41.5 ng (Sn) g−1 dry weight. researchgate.net

The distribution of diorganotins in the environment is influenced by their physical and chemical properties. While some organotins have high molecular weights that could hinder bioaccumulation, others, particularly those with shorter alkyl chains, are more mobile. canada.ca The sorption of these compounds to sediment and particulate matter is a key factor in their distribution, with sediments often acting as a sink for these pollutants. tandfonline.comscispace.com

Environmental Fate and Degradation Pathways

The persistence and transformation of Stannane (B1208499), dibutyldiethyl- and other diorganotins in the environment are governed by both abiotic and biotic processes.

Abiotic Transformations in Aquatic and Sediment Environments

Abiotic degradation processes, such as photolysis and hydrolysis, play a role in the transformation of organotin compounds. canada.cafera.co.uk Photolysis, the breakdown of compounds by sunlight, is considered an important degradation pathway for methyltin species in aquatic environments. canada.ca The presence of other substances in the water, such as dissolved organic matter, can influence the rate of these photochemical reactions. mdpi.com For instance, microplastics have been shown to act as photosensitizers, potentially facilitating the phototransformation of organotins. researchgate.net Hydrolysis, the reaction with water, is another abiotic process that can contribute to the breakdown of these compounds. mdpi.com The rate of these transformations can be influenced by environmental factors like pH and temperature. nih.gov

Biotic Degradation Mechanisms (e.g., Microbial Remediation)

Microbial activity is a primary driver of the degradation of diorganotins in the environment. rsc.orgfrontiersin.org Microorganisms can break down these compounds through enzymatic processes, using them as a source of carbon and energy. frontiersin.orgnih.gov The degradation of organotins like tributyltin proceeds through a sequential debutylation process, yielding dibutyltin, monobutyltin, and eventually inorganic tin. canada.ca

Studies have shown that various bacteria and fungi are capable of degrading organotin compounds. frontiersin.org For example, a stable microbial consortium enriched from activated sludge was found to be capable of mineralizing di-n-butyl phthalate, a compound with structural similarities to dibutyltin. nih.gov The efficiency of this biodegradation is dependent on environmental conditions such as temperature, pH, and the availability of other nutrients. nih.govnih.gov The process typically involves the adherence of microorganisms to the pollutant, followed by enzymatic cleavage of the chemical bonds. mdpi.comfrontiersin.org

Ecotoxicological Research and Environmental Impact of DBT

The presence of dibutyltin (DBT) and other organotins in the environment poses a risk to various organisms.

Impact on Aquatic Organisms and Ecosystems

Dibutyltin is known to be toxic to a wide range of aquatic organisms, although it is generally considered less toxic than its precursor, tributyltin. researchgate.netca.gov However, the toxicity of DBT can be significant. For example, in the sheepshead minnow (Cyprinodon variegatus), chronic exposure to DBT has been shown to reduce growth. researchgate.net It is also noteworthy that the toxicity of DBT can be influenced by the presence of TBT as an impurity, which can be more toxic. researchgate.net

The toxicity of DBT can also be affected by water chemistry. For instance, the toxicity of DBT to the crustacean Daphnia magna increases at lower pH levels. nih.gov In fish, DBT has been shown to have immunotoxic effects. Studies on Murray cod (Maccullochella peelii peelii) revealed that DBT was a potent immunosuppressant, causing significant reductions in phagocytic activity and lymphocyte numbers. oup.com Furthermore, DBT has been observed to cause liver damage in American plaice (Hippoglossoides platessoides). ecotoxbrasil.org.br

Interactive Data Table: Toxicity of Dibutyltin (DBT) to Aquatic Organisms

| Species | Effect | Concentration | Source |

|---|---|---|---|

| Sheepshead minnow (Cyprinodon variegatus) | Reduced growth (LOEC) | 887 µg/L | researchgate.net |

| Sheepshead minnow (Cyprinodon variegatus) | No observable effect on growth (NOEC) | 453 µg/L | researchgate.net |

| Murray cod (Maccullochella peelii peelii) | Lethal dose to 75% (LD75) | 2.5 mg/kg (intraperitoneal) | oup.com |

Bioaccumulation and Bioconcentration Studies

Diorganotins like dibutyltin can be taken up by aquatic organisms from the surrounding water and through their diet, leading to bioaccumulation. tandfonline.comnih.gov Bioaccumulation refers to the gradual accumulation of substances in an organism. Bioconcentration, a specific type of bioaccumulation, is the uptake of a chemical from the water. The tendency of a chemical to bioconcentrate is often related to its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. canada.ca

Studies have shown that dibutyltin can accumulate in various tissues of aquatic animals. For example, mussels have been observed to accumulate tributyltin and its degradation products, including DBT, from contaminated sediments. tandfonline.com The bioconcentration factors (BCFs), which indicate the extent of accumulation relative to the concentration in the water, can be quite high for organotins. For instance, BCFs for tributyltin have been reported to be as high as 46,000 for freshwater fish. canada.ca While specific BCF data for dibutyldiethyltin is less common, studies on related dibutyltin compounds provide insight. In the brine shrimp Artemia franciscana, the bioconcentration factor for dibutyltin diacetate was lower than that for trimethyltin (B158744) chloride. nih.gov Research on round crucian carp (B13450389) measured the partition coefficients between n-octanol and water (Pow) for several organotin compounds, which is an indicator of bioconcentration potential. tandfonline.com It has also been noted that trophic magnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, can occur with some organotins, although this was not observed for DBT in a study of a marine food web in Bohai Bay, China. acs.org

Interactive Data Table: Bioaccumulation of Butyltins

| Organism | Compound | Finding | Source |

|---|---|---|---|

| Mussels (Elliptio complanata) | Tributyltin (TBT) | Accumulated from contaminated sediments. | tandfonline.com |

| Round crucian carp | Dibutyltin compounds | Partition coefficients (Pow) measured as an indicator of bioconcentration potential. | tandfonline.com |

| Artemia franciscana | Dibutyltin diacetate | Lower bioconcentration factor compared to trimethyltin chloride. | nih.gov |

Regulatory Frameworks and Environmental Monitoring of Organotin Compounds

The environmental and health risks associated with organotin compounds have prompted the establishment of comprehensive regulatory frameworks and sophisticated monitoring strategies worldwide. These measures aim to control their release into the environment, manage existing contamination, and protect ecosystems and human health. While regulations and monitoring often target the most prevalent and toxic organotins, such as Tributyltin (TBT), they create a framework that is applicable to a broader range of these compounds, including Stannane, dibutyldiethyl-.

International and Regional Regulations

A number of international and regional regulations have been enacted to mitigate the environmental impact of organotin compounds. A primary focus of these regulations has been the use of organotins in anti-fouling systems for ships, which was a major source of their release into the marine environment.

The International Maritime Organization (IMO) has been at the forefront of these efforts. In 2001, the IMO adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention). This convention mandated a global prohibition on the application of organotin compounds as biocides in anti-fouling paints on ships by January 1, 2003, and called for the complete absence of such compounds on ship hulls by January 1, 2008.

In the European Union , a multi-faceted regulatory approach addresses the risks of organotin compounds. Key legislative acts include:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006 : This regulation governs the production and use of chemical substances. kemi.seshimadzu.euworldiodineassociation.com Organotin compounds are subject to restrictions under REACH. For instance, "Stannane, dibutyldiethyl-" is listed under REACH Annex XVII, indicating its use is restricted. nefab.com

Water Framework Directive (WFD) 2000/60/EC : The WFD identifies certain organotin compounds, notably TBT, as priority hazardous substances, requiring member states to monitor their concentrations in water bodies and implement measures to reduce their pollution.

Regulation (EC) No 782/2003 : This regulation implemented the IMO's AFS Convention into EU law, prohibiting the use of organotin compounds in anti-fouling systems on ships flying the flag of an EU member state. lgcstandards.com

These regulations collectively aim to curtail the primary sources of organotin pollution and drive the substitution of these hazardous substances with safer alternatives.

Table 1: Key International and EU Regulations for Organotin Compounds

| Regulation/Convention | Issuing Body | Key Provisions | Relevance to Stannane, dibutyldiethyl- |

| International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) | International Maritime Organization (IMO) | Global ban on the use of organotin compounds in anti-fouling paints for ships. lgcstandards.com | As an organotin compound, its use in marine anti-fouling applications is prohibited. |

| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006 | European Union | Governs the production and use of chemical substances, including restrictions on hazardous compounds. kemi.seshimadzu.euworldiodineassociation.com | Listed under Annex XVII, indicating restricted use. nefab.com |

| Water Framework Directive (WFD) 2000/60/EC | European Union | Identifies priority hazardous substances for monitoring and pollution reduction in water bodies. | While not always individually listed, it falls under the general category of organotins which are a subject of concern and monitoring. |

| Regulation (EC) No 782/2003 | European Union | Implements the AFS Convention within the EU, prohibiting organotin-based anti-fouling systems on EU-flagged ships. lgcstandards.com | Prohibited from use in anti-fouling paints for ships within the EU. |

Environmental Monitoring Techniques

Effective environmental monitoring is crucial for assessing the extent of organotin contamination, evaluating the efficacy of regulations, and identifying potential pollution hotspots. The analysis of organotin compounds, including Stannane, dibutyldiethyl-, in environmental matrices such as water, sediment, and biota presents analytical challenges due to their low concentrations and the need for speciation.

A variety of sophisticated analytical techniques are employed for the detection and quantification of organotin compounds. Gas chromatography (GC) coupled with various detectors is a common approach. For the analysis of non-volatile organotins, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis.

One established method involves the use of Gas Chromatography-Mass Spectrometry (GC-MS) . A specific GC-MS method has been developed for the measurement of various organotins, including "Dibutyldiethyl-tin," in coastal waters at sub-nanogram per liter levels. This method utilizes a programmed temperature vaporization-large volume injection technique to achieve low detection limits. nih.govresearchgate.net

The key parameters for the analysis of "Dibutyldiethyl-tin" using this GC-MS method are summarized in the table below.

Table 2: GC-MS Parameters for the Analysis of Dibutyldiethyl-tin

| Parameter | Value | Reference |

| Analyte | Dibutyldiethyl-tin | nih.govresearchgate.net |

| Retention Time (min) | 10.5 | nih.govresearchgate.net |

| Quantification Ion (m/z) | 263 | nih.govresearchgate.net |

| Qualifier Ion (m/z) | 261 | nih.govresearchgate.net |

The monitoring of organotins often involves a multi-step process:

Sample Collection : Samples of water, sediment, or biological tissues are collected from the environment.

Extraction : The organotin compounds are extracted from the sample matrix using appropriate solvents and techniques.

Derivatization : The extracted organotins are chemically modified (e.g., through ethylation with sodium tetraethylborate) to increase their volatility for GC analysis.

Analysis : The derivatized sample is injected into the GC-MS for separation and detection.

Quantification : The concentration of each organotin species is determined by comparing its signal to that of known standards.

The data generated from these monitoring programs are essential for environmental managers and regulatory bodies to make informed decisions regarding the protection of the aquatic environment from the harmful effects of organotin compounds.

Advanced Analytical Methodologies for Stannane, Dibutyldiethyl

Chromatographic Techniques for Organotin Speciation

Chromatography is the cornerstone of organotin speciation analysis, providing the means to separate individual compounds from a mixture. For volatile or semi-volatile species like derivatized Stannane (B1208499), dibutyldiethyl-, gas chromatography is the preferred technique due to its high resolving power. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the determination of organotin compounds. nih.gov It combines the superior separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. nih.gov Before analysis by GC, non-volatile organotin compounds must be converted into more volatile and thermally stable derivatives. researchgate.netanalchemres.org

In the context of Stannane, dibutyldiethyl-, which is already a tetraalkyltin, derivatization may not be necessary if the goal is simply its detection. However, in environmental analysis where its precursors or degradation products (e.g., dibutyltin) are the primary targets, a derivatization step is crucial. shimadzu.com For instance, after ethylation, a sample containing various butyltins would be injected into the GC. The compounds are separated based on their boiling points and affinity for the capillary column's stationary phase. labrulez.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. nih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ion fragments characteristic of the target analyte. nih.gov

Table 1: Example GC/MS Parameters for Organotin Analysis

This table illustrates typical instrumental conditions for the analysis of ethylated butyltin compounds, including the derivative of dibutyltin (B87310).

| Parameter | Condition |

| GC System | Agilent 6890-5973N GC-MSD or similar labrulez.com |

| Column | Rxi-5ms or DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.govnih.gov |

| Injection Mode | Splitless or Split (e.g., 2:1) nih.gov |

| Injector Temperature | 250 - 300 °C nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) nih.gov |

| Oven Program | Initial 50-60 °C, ramp to 280-300 °C |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) nih.govshimadzu.com |

| Tuning Compound | Perfluorotributylamine (PFTBA) gcms.cz |

| Data synthesized from multiple sources for illustrative purposes. nih.govnih.govshimadzu.comlabrulez.comgcms.cz |

Optimization of Hyphenated Chromatographic Systems

Hyphenated systems, which couple a separation technique with a detection method (like GC-MS or GC-ICP-MS), require careful optimization to achieve maximum performance. rsc.org For the analysis of Stannane, dibutyldiethyl- and related compounds, key parameters include the GC temperature program, carrier gas flow rate, and the interface between the GC and the detector. acs.org

Optimizing the oven temperature ramp is critical for achieving good resolution between different organotin species. A slow ramp can improve separation but increases analysis time, while a fast ramp can lead to co-elution. sigmaaldrich.com The carrier gas flow rate also influences both separation efficiency and detector sensitivity. rsc.org In systems hyphenated with inductively coupled plasma mass spectrometry (GC-ICP-MS), the use of a high helium carrier gas flow rate and quasi-dry plasma conditions has been shown to maximize sensitivity. rsc.org Furthermore, the addition of oxygen to the argon carrier gas in ICP-MS can reduce carbon buildup on the instrument's cones, protecting the system and ensuring stable performance. speciation.net The development of methods using low-pressure GC (LPGC) coupled with tandem mass spectrometry (MS/MS) can reduce analysis times significantly while allowing for large-volume injections, thereby improving throughput and sensitivity. nih.gov

Derivatization Strategies for Volatile Organotin Species

Derivatization is a critical step in the analysis of most organotin compounds by GC, as it converts polar, non-volatile ionic species into volatile, thermally stable tetraalkyltins. greenrivertech.com.twkuleuven.be This transformation is essential for preventing decomposition in the hot GC injector and ensuring good chromatographic peak shape. analchemres.org The two most common approaches are hydride generation and alkylation. researchgate.net

Hydride Derivatization Approaches

Hydride derivatization involves the reaction of organotin compounds with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to form their corresponding volatile hydrides (e.g., dibutyltin dihydride from a dibutyltin salt). scispace.com This reaction is usually performed in an acidic aqueous solution. greenrivertech.com.tw The generated hydrides are then purged from the solution with an inert gas, trapped, and introduced into the GC system.

While effective, hydride generation has some drawbacks. The resulting organotin hydrides can be unstable, and the reaction yields can be sensitive to the sample matrix. researchgate.net The presence of certain substances in complex samples like sediments can interfere with the reaction and lead to the decomposition of the newly formed Sn-H bonds, resulting in an underestimation of the organotin concentration. researchgate.netgreenrivertech.com.tw Despite these challenges, the method is convenient for aqueous samples. scispace.com

Ethylation Procedures for Enhanced Detectability

Alkylation, particularly ethylation using sodium tetraethylborate (NaBEt₄), is a widely adopted and robust derivatization technique. labrulez.com This method is often preferred over Grignard reactions because it can be performed directly in aqueous samples, simplifying the procedure. scispace.comrsc.org The reaction involves adding NaBEt₄ to the sample, which ethylates ionic organotin species, such as dibutyltin dichloride, to form their more stable and volatile ethylated counterparts (e.g., dibutyldiethylstannane). gov.bc.ca

The ethylation reaction is governed by factors including pH, the concentration of the NaBEt₄ reagent, and reaction time. rsc.org A key advantage of ethylation is that it produces very stable derivatives suitable for GC separation and yields are often higher and more reproducible than with hydride generation, especially for a range of organotin compounds in various environmental matrices. greenrivertech.com.tw The derivatized compounds, such as Stannane, dibutyldiethyl-, can then be extracted into an organic solvent like hexane (B92381) for subsequent GC analysis. labrulez.com

Table 2: Comparison of Derivatization Strategies for Organotin Analysis

This table summarizes the key features, advantages, and disadvantages of the two primary derivatization methods used in the GC analysis of organotin precursors.

| Feature | Hydride Derivatization (NaBH₄) | Ethylation (NaBEt₄) |

| Principle | Reduction to form volatile hydrides (RₓSnH₄₋ₓ) | Alkylation to form volatile ethyl derivatives (RₓSnEt₄₋ₓ) |

| Reagent | Sodium borohydride | Sodium tetraethylborate |

| Sample Matrix | Best for aqueous samples; matrix interferences can be severe researchgate.netgreenrivertech.com.tw | Robust for various matrices (water, sediment, biota) greenrivertech.com.tw |

| Derivative Stability | Generated hydrides can be unstable researchgate.net | Derivatives are very stable greenrivertech.com.tw |

| Advantages | Convenient for aqueous samples scispace.com | High derivatization yields and reproducibility; can be done in-situ greenrivertech.com.twrsc.org |

| Disadvantages | Yields affected by matrix; derivative instability researchgate.net | Reagent can be costly; differing degrees of ethylation may occur rsc.org |

| Information compiled from multiple scientific sources. researchgate.netgreenrivertech.com.twscispace.comrsc.org |

Spectroscopic Quantification Methods

Following chromatographic separation, a detector is required for quantification. While mass spectrometry provides both identification and quantification, other spectroscopic detectors are also employed, often in hyphenated systems. These detectors are typically element-specific, which is highly advantageous for distinguishing tin-containing compounds from the complex matrix background.

Common spectroscopic detectors include Flame Photometric Detection (FPD) and Atomic Absorption Spectrometry (AAS). cdc.gov In AAS, after the compounds elute from the GC, they are atomized in a furnace (e.g., a quartz furnace). A light source specific to tin is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of tin present. eurasianjournals.comnih.gov Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is another powerful detection method where eluates from the GC are introduced into a high-temperature plasma, causing the tin atoms to emit light at characteristic wavelengths. The intensity of this emission is measured to quantify the compound. rsc.org These spectroscopic methods offer high sensitivity and selectivity for tin, making them well-suited for the trace-level analysis of compounds like Stannane, dibutyldiethyl-.

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a spectro-analytical procedure used for the quantitative determination of chemical elements through the absorption of optical radiation by free atoms in the gaseous state. wikipedia.orgelgalabwater.com In the context of organotin analysis, AAS is a powerful and established technique for measuring the total tin concentration. researchgate.net The underlying principle involves the atomization of the sample, where the organotin compound is decomposed to produce free, ground-state tin atoms. elgalabwater.com These atoms then absorb light of a specific wavelength (for tin, typically 224.6 nm) from a source, usually a hollow cathode lamp. elgalabwater.com The amount of light absorbed is proportional to the concentration of the tin atoms, following the Beer-Lambert law. unt.edu

Several atomization techniques can be employed for the analysis of tin:

Flame AAS (FAAS) : The sample solution is nebulized into a flame, commonly an air-acetylene or nitrous oxide-acetylene flame, which provides the energy to atomize the sample. elgalabwater.comresearchgate.net FAAS is a robust and common method suitable for concentrations in the parts-per-million (ppm) range. elgalabwater.com

Graphite (B72142) Furnace AAS (GFAAS) : This technique offers significantly higher sensitivity, reaching parts-per-billion (ppb) levels, by using a graphite tube to electrothermally atomize the sample. elgalabwater.com This method is advantageous for low-volume samples and provides a more controlled atomization environment, minimizing background interference. elgalabwater.com The performance of GFAAS can be heavily influenced by the condition of the graphite tube, which requires careful monitoring. cdc.gov

Hydride Generation AAS (HGAAS) : For certain elements, including tin, sensitivity can be enhanced by converting the analyte into a volatile hydride. wikipedia.orgunt.edu The sample, after acidification, is reacted with a reducing agent like sodium borohydride to generate stannane gas (SnH₄). wikipedia.orgunt.edu An inert carrier gas then transports the volatile hydride to a heated quartz cell where it decomposes into free tin atoms for measurement. unt.edu This technique effectively separates the analyte from the sample matrix, reducing interferences and improving detection limits by a factor of 10 to 100 compared to other methods. wikipedia.org

The table below summarizes typical parameters for AAS analysis of tin.

| Parameter | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) | Hydride Generation AAS (HGAAS) |

| Typical Concentration Range | ppm (mg/L) | ppb (µg/L) | ppb (µg/L) |

| Atomizer | Air-acetylene or N₂O-acetylene flame | Graphite Tube | Heated Quartz Cell |

| Sample Volume | Larger volumes required | Microliter volumes | Variable, depends on generator |

| Sensitivity | Moderate | High | Very High |

| Interferences | Chemical and spectral | Background absorption | Fewer matrix interferences |

| Common Use | Routine analysis, higher concentrations | Trace and ultra-trace analysis | Environmental and biological samples |

This table is generated based on data from multiple sources. wikipedia.orgelgalabwater.comunt.edu

To ensure accuracy, AAS methods rely on careful calibration. unt.edu The calibration curve method, where the absorbance of unknown samples is compared against a series of standards of known concentrations, is most common. unt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating molecular structures in solution and is uniquely suited for the characterization of transient or reactive intermediates that occur during the synthesis of compounds like Stannane, dibutyldiethyl-. nih.govyork.ac.uk While standard one-dimensional NMR (e.g., ¹H, ¹³C) is invaluable for characterizing stable final products, more advanced NMR techniques are required to identify short-lived species in a reaction mixture. york.ac.ukutah.edu

The study of organometallic reaction intermediates often involves complex equilibria between monomers, oligomers, and solvated species. nih.gov Advanced NMR methods provide insights into these dynamic processes:

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between atoms within a molecule. york.ac.ukosf.io This is crucial for assigning structures to previously unknown intermediates in a complex reaction solution without the need for isolation. osf.io

Diffusion-Ordered NMR Spectroscopy (DOSY) : This technique, sometimes called "NMR chromatography," separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov DOSY is highly effective for identifying different aggregation states (e.g., monomers vs. dimers vs. trimers) of organometallic reagents in solution and for observing their solvation states, providing critical information for understanding reaction mechanisms. nih.gov

In-situ and Flow NMR : Monitoring reactions directly inside the NMR spectrometer provides real-time data on the consumption of reactants and the formation of intermediates and products. osf.io A stationary flow reactor setup allows for time-consuming 2D NMR experiments to be performed on a reaction mixture at a specific point in its progression, as the composition at a fixed position in the reactor does not change over time. osf.io This enables detailed structural elucidation of unstable intermediates. osf.io

The following table outlines the application of these advanced NMR techniques.

| NMR Technique | Application for Reaction Intermediates | Information Gained |

| 2D COSY | Identifies proton-proton (¹H-¹H) spin couplings. | Establishes J-coupling networks to trace the proton framework of an intermediate. |

| 2D HETCOR/HSQC | Correlates nuclei of different types, typically ¹H and ¹³C. | Links protons to the carbons they are directly attached to, aiding in skeletal structure assignment. |

| 2D HMBC | Correlates nuclei over multiple bonds (2-4 bonds). | Reveals long-range connectivity, essential for piecing together the molecular structure of complex intermediates. |

| DOSY | Separates signals based on molecular diffusion rates. | Determines the size, aggregation number, and solvation state of intermediates in solution. nih.gov |

| In-situ / Flow NMR | Monitors reaction progress directly over time or at steady state. | Provides kinetic data and allows for the characterization of transient species that cannot be isolated. osf.io |

This table is generated based on data from multiple sources. nih.govyork.ac.ukosf.io

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of Stannane, dibutyldiethyl- in real-world samples, such as water, sediment, or biological tissues, is complicated by the complexity of the sample matrix. nih.gov The matrix contains numerous compounds that can interfere with the analysis, necessitating a robust sample preparation and extraction step to isolate and pre-concentrate the target analytes before instrumental analysis. chromatographyonline.comdiva-portal.orgchromatographyonline.com The goal is to separate the organotin compounds from interfering matrix components without altering their chemical form. core.ac.uk

Commonly employed extraction protocols include:

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For organotin compounds, this often requires acidification of the aqueous sample to protonate any ionic species, followed by extraction into a nonpolar solvent like hexane or toluene, often in the presence of a complexing agent. researchgate.net

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE that uses a solid sorbent material packed into a cartridge or disk to selectively adsorb the analytes from the liquid sample. chromatographyonline.comdiva-portal.org The interfering components are washed away, and the retained analytes are then eluted with a small volume of a strong solvent. chromatographyonline.com This technique is highly versatile, as a wide variety of sorbents (e.g., C18, graphitized carbon black) can be used to target specific analytes. diva-portal.org SPE is effective for both sample clean-up and pre-concentration. chromatographyonline.com